molecular formula C17H26N6O4 B2981530 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide CAS No. 893970-80-4

1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide

Cat. No.: B2981530
CAS No.: 893970-80-4
M. Wt: 378.433
InChI Key: RUEQPHSTCIZZGF-UHFFFAOYSA-N
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Description

1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a unique chemical compound with a structure that combines a purine ring with a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide, we start with a purine derivative, such as 1,3-dimethylxanthine. Reacting this derivative with a 2-methoxyethylating agent under basic conditions yields the desired intermediate. This intermediate undergoes further functionalization to introduce the piperidine carboxamide group, utilizing amide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). Each step necessitates careful control of reaction parameters, such as temperature, time, and pH, to maximize yield and purity.

Industrial Production Methods

Scaling up for industrial production may involve optimization of the synthetic route to enhance efficiency, reduce waste, and ensure consistent quality. Continuous flow chemistry and automation can streamline these processes, minimizing the risk of human error and improving reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Exposure to strong oxidizing agents can lead to the formation of new functional groups, potentially altering its biological activity.

  • Reduction: : Reducing agents might convert certain functional groups, modifying the compound's reactivity.

  • Substitution: : Reactions with nucleophiles or electrophiles can replace existing groups with new functionalities.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reducing agents: : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

  • Nucleophiles/Electrophiles: : Halides, amines, thiols under conditions like reflux or room temperature.

Major Products

These reactions often yield compounds with altered biological activities or improved pharmacokinetic properties, enhancing their utility in scientific research and therapeutic applications.

Scientific Research Applications

1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide has been studied for its potential use in various fields:

  • Chemistry: : Its unique structure serves as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its interaction with nucleic acids and enzymes, potentially serving as a biochemical probe.

  • Medicine: : Explored for its pharmacological properties, such as anticancer, antiviral, or anti-inflammatory activities.

  • Industry: : Utilized in the development of novel materials or as a catalyst in synthetic processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its purine moiety allows it to mimic endogenous molecules like adenosine, potentially modulating biological pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Unique Features

Compared to other purine derivatives, 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide stands out due to its dual functionalization, combining a piperidine ring with a carboxamide group. This combination may enhance its stability, bioavailability, and specificity in targeting biological pathways.

Similar Compounds

  • Adenosine: : Naturally occurring purine nucleoside with significant physiological roles.

  • Caffeine: : A methylxanthine compound known for its stimulant effects.

  • Theophylline: : Another methylxanthine with bronchodilator properties used in respiratory diseases.

  • Purvalanol: : A synthetic purine derivative acting as a cyclin-dependent kinase inhibitor.

The intricate nature of this compound presents vast potential for further exploration in both academic research and industrial applications, paving the way for new scientific discoveries and technological advancements.

Properties

IUPAC Name

1-[[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c1-20-15-13(16(25)21(2)17(20)26)23(8-9-27-3)12(19-15)10-22-6-4-11(5-7-22)14(18)24/h11H,4-10H2,1-3H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEQPHSTCIZZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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